N'~1~,N'~5~-bis[(E)-(4-methoxyphenyl)methylidene]pentanedihydrazide
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Overview
Description
N’~1~,N’~5~-bis[(E)-(4-methoxyphenyl)methylidene]pentanedihydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of two methoxyphenyl groups attached to a pentanedihydrazide backbone. Its molecular formula is C21H24N4O4, and it has a molecular weight of 396.45 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~5~-bis[(E)-(4-methoxyphenyl)methylidene]pentanedihydrazide typically involves the condensation reaction between 4-methoxybenzaldehyde and pentanedihydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to around 80-100°C for several hours until the desired product is formed .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N’~1~,N’~5~-bis[(E)-(4-methoxyphenyl)methylidene]pentanedihydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N’~1~,N’~5~-bis[(E)-(4-methoxyphenyl)methylidene]pentanedihydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N’~1~,N’~5~-bis[(E)-(4-methoxyphenyl)methylidene]pentanedihydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that exhibit unique chemical and biological properties. These interactions can affect various biochemical pathways, leading to its observed effects in antimicrobial and anticancer studies .
Comparison with Similar Compounds
Similar Compounds
- N’~1~,N’~5~-bis[(E)-(4-fluorophenyl)methylidene]pentanedihydrazide
- N’~1~,N’~5~-bis[(E)-(5-bromo-2-hydroxyphenyl)methylidene]pentanedihydrazide
- N’~1~,N’~5~-bis[(E)-(5-bromo-2-ethoxyphenyl)methylidene]pentanedihydrazide
Uniqueness
N’~1~,N’~5~-bis[(E)-(4-methoxyphenyl)methylidene]pentanedihydrazide is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility and stability, making it a valuable candidate for various applications .
Properties
Molecular Formula |
C21H24N4O4 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N,N'-bis[(E)-(4-methoxyphenyl)methylideneamino]pentanediamide |
InChI |
InChI=1S/C21H24N4O4/c1-28-18-10-6-16(7-11-18)14-22-24-20(26)4-3-5-21(27)25-23-15-17-8-12-19(29-2)13-9-17/h6-15H,3-5H2,1-2H3,(H,24,26)(H,25,27)/b22-14+,23-15+ |
InChI Key |
FCLFZMTZAVGGJN-HOFJZWJUSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CCCC(=O)N/N=C/C2=CC=C(C=C2)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CCCC(=O)NN=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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